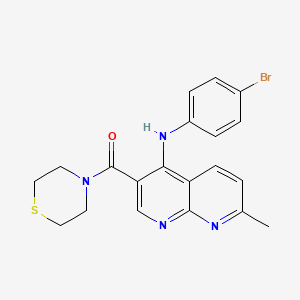

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, there are related compounds that have been synthesized. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, the empirical formula is C11H12BrNO2 and the molecular weight is 270.12 .

Applications De Recherche Scientifique

Chemical Properties and Availability

This compound is available from chemical suppliers such as Sigma-Aldrich . It has an empirical formula of C11H12BrNO2 and a molecular weight of 270.12 . It is usually sold in solid form .

Suzuki–Miyaura Coupling

The compound may be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, making it a popular choice for many organic chemists .

Antileishmanial Activity

The compound has shown potent in vitro antipromastigote activity . A molecular simulation study was performed to justify this activity, which showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Activity

In addition to its antileishmanial activity, the compound has also been evaluated for its antimalarial properties . This makes it a potential candidate for further research in the development of new antimalarial drugs .

Anticancer Activity

Thiazole compounds, which are structurally similar to the given compound, have been tested against an oestrogen receptor positive human breast adenocarcinoma cell line (MCF7) . Given the structural similarity, it is possible that “(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone” may also exhibit anticancer activity.

GRP-78/Bip Expression

Treatment with a similar compound significantly increased the expression of GRP-78/Bip . Given the structural similarity, it is possible that “(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone” may also affect the expression of GRP-78/Bip.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The compound (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Propriétés

IUPAC Name |

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQXEBNBBWRKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)